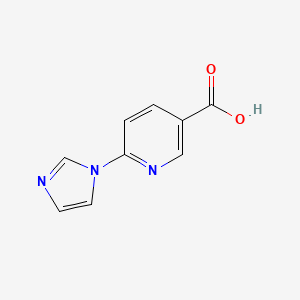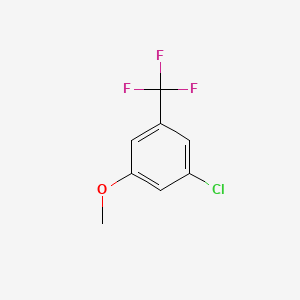
3-クロロ-5-(トリフルオロメチル)アニソール
説明
3-Chloro-5-(trifluoromethyl)anisole: is an organic compound with the molecular formula C8H6ClF3O and a molecular weight of 210.58 g/mol . It is also known by its IUPAC name, 1-chloro-3-methoxy-5-(trifluoromethyl)benzene . This compound is characterized by the presence of a chloro group, a trifluoromethyl group, and a methoxy group attached to a benzene ring. It is commonly used in various chemical research and industrial applications due to its unique chemical properties.
科学的研究の応用
3-Chloro-5-(trifluoromethyl)anisole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: It serves as a precursor in the synthesis of biologically active molecules and is used in the study of enzyme inhibition and receptor binding.
Medicine: The compound is used in the development of new drugs and therapeutic agents due to its unique chemical properties.
Industry: It is employed in the production of polymers, resins, and other industrial materials.
作用機序
Target of Action
It is known that the compound is a derivative of anisole, which is known to undergo electrophilic aromatic substitution . Therefore, it can be inferred that the primary targets of 3-Chloro-5-(trifluoromethyl)anisole might be similar to those of anisole.
Mode of Action
The mode of action of 3-Chloro-5-(trifluoromethyl)anisole involves interaction with its targets through electrophilic aromatic substitution . This process involves the replacement of a hydrogen atom in the aromatic ring with an electrophile, resulting in the formation of a new carbon-electrophile bond .
Biochemical Pathways
Anisole is known to undergo reactions such as bromination, which results in the formation of bromoanisole . This suggests that 3-Chloro-5-(trifluoromethyl)anisole might also participate in similar reactions, affecting the corresponding biochemical pathways.
Result of Action
For instance, anisole undergoes electrophilic aromatic substitution, resulting in the formation of bromoanisole . This suggests that 3-Chloro-5-(trifluoromethyl)anisole might also undergo similar reactions, leading to the formation of new compounds.
Action Environment
It is known that the reactivity of anisole derivatives can be influenced by factors such as temperature and the presence of catalysts . Therefore, it can be inferred that similar environmental factors might also influence the action of 3-Chloro-5-(trifluoromethyl)anisole.
生化学分析
Biochemical Properties
3-Chloro-5-(trifluoromethyl)anisole plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules, potentially leading to modifications in their structure and function .
Cellular Effects
The effects of 3-Chloro-5-(trifluoromethyl)anisole on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This compound can modulate gene expression by affecting transcription factors such as NF-κB and AP-1, leading to changes in the expression of genes involved in inflammation and cell proliferation . Additionally, 3-Chloro-5-(trifluoromethyl)anisole can impact cellular metabolism by altering the activity of key metabolic enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, 3-Chloro-5-(trifluoromethyl)anisole exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific sites on enzymes, leading to either inhibition or activation of their catalytic activity. For instance, the binding of 3-Chloro-5-(trifluoromethyl)anisole to cytochrome P450 enzymes can result in the inhibition of their activity, thereby affecting the metabolism of other substrates . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and modulating their activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Chloro-5-(trifluoromethyl)anisole have been observed to change over time. The stability of the compound is a critical factor, as it can undergo degradation under certain conditions, leading to the formation of degradation products that may have different biological activities . Long-term exposure to 3-Chloro-5-(trifluoromethyl)anisole in in vitro and in vivo studies has shown that it can lead to persistent changes in cellular function, including alterations in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of 3-Chloro-5-(trifluoromethyl)anisole vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily affect specific biochemical pathways. At higher doses, 3-Chloro-5-(trifluoromethyl)anisole can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound exhibits a dose-dependent increase in toxicity, highlighting the importance of careful dosage regulation in experimental studies.
Metabolic Pathways
3-Chloro-5-(trifluoromethyl)anisole is involved in various metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The interaction of 3-Chloro-5-(trifluoromethyl)anisole with metabolic enzymes can also affect the levels of other metabolites, thereby influencing overall metabolic flux.
Transport and Distribution
The transport and distribution of 3-Chloro-5-(trifluoromethyl)anisole within cells and tissues are influenced by various factors, including its lipophilicity and interaction with transport proteins. The compound can diffuse across cell membranes and accumulate in lipid-rich compartments . Additionally, specific transporters, such as ATP-binding cassette (ABC) transporters, may facilitate the efflux of 3-Chloro-5-(trifluoromethyl)anisole from cells, affecting its intracellular concentration and distribution.
Subcellular Localization
The subcellular localization of 3-Chloro-5-(trifluoromethyl)anisole is an important determinant of its biological activity. The compound has been found to localize in the endoplasmic reticulum (ER), where it can interact with ER-associated enzymes and proteins . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific subcellular compartments. The interaction of 3-Chloro-5-(trifluoromethyl)anisole with ER-associated proteins can influence various cellular processes, including protein folding and degradation.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-(trifluoromethyl)anisole typically involves the following steps:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The acyl group is introduced at the meta position relative to the chloro group.
Reduction: The acyl group is then reduced to an alkane using a reducing agent such as zinc amalgam (Zn(Hg)) in hydrochloric acid (HCl).
Industrial Production Methods: Industrial production of 3-Chloro-5-(trifluoromethyl)anisole follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in achieving efficient production.
化学反応の分析
Types of Reactions: 3-Chloro-5-(trifluoromethyl)anisole undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions such as nitration, sulfonation, and halogenation due to the presence of electron-donating and electron-withdrawing groups on the benzene ring.
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group, and the trifluoromethyl group can undergo reduction under specific conditions.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Reduction: Zinc amalgam (Zn(Hg)) in hydrochloric acid (HCl).
Halogenation: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst (AlCl3).
Major Products:
Nitration: 3-Chloro-5-(trifluoromethyl)-2-nitroanisole.
Reduction: 3-Chloro-5-(trifluoromethyl)anisole with reduced functional groups.
Halogenation: 3-Chloro-5-(trifluoromethyl)-2,4-dihaloanisole.
類似化合物との比較
- 3-Chloro-5-(trifluoromethyl)phenol
- 3-Chloro-5-(trifluoromethyl)benzoic acid
- 3-Chloro-5-(trifluoromethyl)benzaldehyde
Comparison: 3-Chloro-5-(trifluoromethyl)anisole is unique due to the presence of the methoxy group, which imparts different chemical reactivity and physical properties compared to its analogs. The methoxy group increases the electron density on the benzene ring, making it more reactive towards electrophilic aromatic substitution reactions. Additionally, the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals .
特性
IUPAC Name |
1-chloro-3-methoxy-5-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O/c1-13-7-3-5(8(10,11)12)2-6(9)4-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLMBMVNHVUJML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60397286 | |
| Record name | 3-Chloro-5-(trifluoromethyl)anisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886497-07-0 | |
| Record name | 3-Chloro-5-(trifluoromethyl)anisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


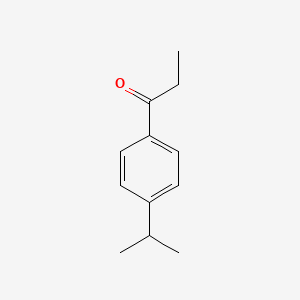
![2-[(5-Bromothiophen-2-yl)methylideneamino]-5-phenylfuran-3-carbonitrile](/img/structure/B1308069.png)
![Ethyl 4,4,4-trifluoro-3-[(2,2,2-trifluoroacetyl)amino]-2-butenoate](/img/structure/B1308070.png)

![(E)-1,1,1-trifluoro-4-{4-[(E)-2-phenyldiazenyl]anilino}-3-buten-2-one](/img/structure/B1308073.png)
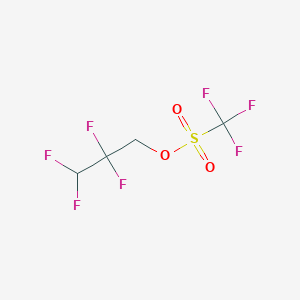

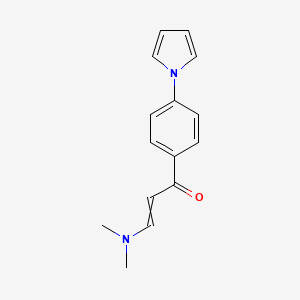
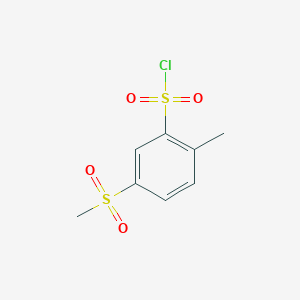
![2-[3-(Hydroxymethyl)piperidin-1-yl]-5-(naphthalen-1-ylmethylidene)-1,3-thiazol-4-one](/img/structure/B1308086.png)
![5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one](/img/structure/B1308089.png)
![(Z)-3-(4-fluoroanilino)-2-[4-(3-fluoropropoxy)phenyl]-2-propenenitrile](/img/structure/B1308093.png)
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanoic acid](/img/structure/B1308097.png)
